![molecular formula C7H15N3 B1364176 4-Methylpiperidine-1-carboximidamide CAS No. 73771-19-4](/img/structure/B1364176.png)
4-Methylpiperidine-1-carboximidamide
Overview
Description
4-Methylpiperidine-1-carboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a cyclic amine that can be synthesized using various methods and has been studied for its mechanism of action and biochemical effects. In
Scientific Research Applications
Synthesis of Bioactive Molecules
4-Methylpiperidine-1-carboximidamide serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is pivotal for the construction of compounds that exhibit pharmacological activities. Researchers have been exploring intra- and intermolecular reactions that lead to the formation of substituted piperidines, which are integral in drug design .
Pharmacological Applications
The piperidine moiety, which is part of 4-Methylpiperidine-1-carboximidamide, is found in many pharmaceuticals. It has been utilized in the development of drugs with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic properties .
Anticancer Research
Piperidine derivatives, including those derived from 4-Methylpiperidine-1-carboximidamide, are being investigated for their anticancer properties. These compounds have shown promise in inhibiting the growth and metastasis of various cancer cells in vitro and in vivo .
Neurological Disorders
Compounds synthesized from 4-Methylpiperidine-1-carboximidamide are being studied for their potential in treating neurological disorders. Their application in anti-Alzheimer’s and antipsychotic medications is of particular interest to researchers, aiming to improve cognitive functions and treat psychiatric conditions .
Analgesic and Anti-inflammatory Applications
The piperidine derivatives are also known for their analgesic and anti-inflammatory effects. Research is ongoing to develop new pain relief and anti-inflammatory drugs using 4-Methylpiperidine-1-carboximidamide as a starting point .
Antimicrobial and Antifungal Agents
Due to its structural significance, 4-Methylpiperidine-1-carboximidamide is being used to create new antimicrobial and antifungal agents. These agents are crucial in combating resistant strains of bacteria and fungi, providing a new avenue for treatment options .
Mechanism of Action
Target of Action
A related compound, a piperine-carboximidamide hybrid, has been reported to targetEGFR, BRAF, and CDK2 . These targets play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.
Mode of Action
The related piperine-carboximidamide hybrids have been shown to inhibit egfr, braf, and cdk2 . These inhibitory actions disrupt the normal signaling pathways in cells, potentially leading to decreased cell proliferation and survival.
Biochemical Pathways
The inhibition of egfr, braf, and cdk2 by related compounds suggests that the compound may affect pathways such as theMAPK/ERK pathway and the cell cycle regulation pathway . These pathways are critical for cell proliferation and survival.
Result of Action
Related compounds have been shown to haveantiproliferative activity against cancer cells . This suggests that 4-Methylpiperidine-1-carboximidamide may also have potential antiproliferative effects.
properties
IUPAC Name |
4-methylpiperidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3/c1-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNTTFADJMCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388890 | |
Record name | 4-methylpiperidine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperidine-1-carboximidamide | |
CAS RN |
73771-19-4 | |
Record name | 4-methylpiperidine-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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